molecular formula C8H11N3O3S B092230 p-Dimethylaminodiazobenzenesulfonic acid CAS No. 17668-91-6

p-Dimethylaminodiazobenzenesulfonic acid

Cat. No. B092230
CAS RN: 17668-91-6
M. Wt: 229.26 g/mol
InChI Key: FLTYACUMGDVPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Dimethylaminodiazobenzenesulfonic acid (DMDAB) is a chemical compound that has been widely used in scientific research. It is a diazo compound that is commonly used as a reagent to detect the presence of aldehydes and ketones. DMDAB has been used in a variety of research fields, including biochemistry, pharmacology, and analytical chemistry.

Mechanism Of Action

P-Dimethylaminodiazobenzenesulfonic acid reacts with aldehydes and ketones to form a colored product that can be detected using spectrophotometry. The reaction between p-Dimethylaminodiazobenzenesulfonic acid and aldehydes and ketones is based on the formation of a hydrazone. The formation of the hydrazone is a nucleophilic addition reaction that occurs between the carbonyl group of the aldehyde or ketone and the nitrogen atom of p-Dimethylaminodiazobenzenesulfonic acid.

Biochemical And Physiological Effects

P-Dimethylaminodiazobenzenesulfonic acid is not known to have any biochemical or physiological effects on living organisms. It is a chemical reagent that is used in analytical and research applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using p-Dimethylaminodiazobenzenesulfonic acid as a reagent is its high sensitivity and specificity for aldehydes and ketones. p-Dimethylaminodiazobenzenesulfonic acid is also relatively easy to use and produces a stable, colored product that can be easily detected using spectrophotometry. However, one of the limitations of using p-Dimethylaminodiazobenzenesulfonic acid is its potential toxicity. p-Dimethylaminodiazobenzenesulfonic acid is a diazo compound that can be hazardous if not handled properly. It is important to follow proper safety protocols when using p-Dimethylaminodiazobenzenesulfonic acid in laboratory experiments.

Future Directions

There are several future directions for the use of p-Dimethylaminodiazobenzenesulfonic acid in scientific research. One potential application is in the development of new analytical methods for the detection of aldehydes and ketones in biological samples. p-Dimethylaminodiazobenzenesulfonic acid could also be used in the development of new diagnostic tests for diseases that are associated with the accumulation of aldehydes and ketones. Additionally, p-Dimethylaminodiazobenzenesulfonic acid could be used in the development of new drugs that target aldehydes and ketones in disease pathways.

Synthesis Methods

The synthesis of p-Dimethylaminodiazobenzenesulfonic acid involves the reaction of p-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then reacted with dimethylamine and sodium sulfite to form p-Dimethylaminodiazobenzenesulfonic acid. This synthesis method has been widely used in research laboratories to produce p-Dimethylaminodiazobenzenesulfonic acid in large quantities.

Scientific Research Applications

P-Dimethylaminodiazobenzenesulfonic acid has been used in a variety of scientific research applications. It is commonly used as a reagent to detect the presence of aldehydes and ketones in biological samples. p-Dimethylaminodiazobenzenesulfonic acid has been used to detect the presence of formaldehyde in urine samples, which is an important biomarker for exposure to formaldehyde. p-Dimethylaminodiazobenzenesulfonic acid has also been used in the development of analytical methods for the detection of aldehydes and ketones in food and environmental samples.

properties

CAS RN

17668-91-6

Product Name

p-Dimethylaminodiazobenzenesulfonic acid

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]iminosulfamic acid

InChI

InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14)

InChI Key

FLTYACUMGDVPLP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O

Other CAS RN

150-70-9

Related CAS

140-56-7 (hydrochloride salt)

synonyms

dexon
dexon (fungicide)
dexon (fungicide), sodium salt
fenaminosulf
fenaminosulf free acid
p-dimethylaminodiazobenzenesulfonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.